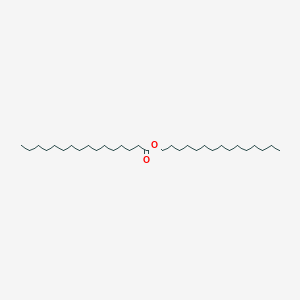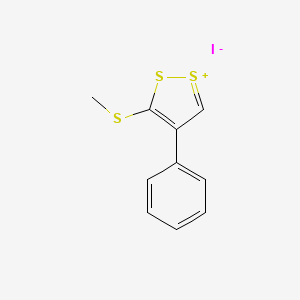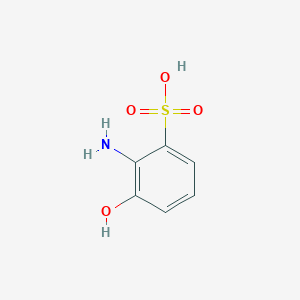
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol is a chemical compound with the molecular formula C₄H₇Cl₃OS It is characterized by the presence of three chlorine atoms, an ethylsulfanyl group, and a hydroxyl group attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol can be synthesized through the reaction of trichloroacetaldehyde (chloral) with ethanethiol. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
[ \text{CCl}_3\text{CHO} + \text{C}_2\text{H}_5\text{SH} \rightarrow \text{CCl}_3\text{CH}(\text{OH})\text{SC}_2\text{H}_5} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloroacetaldehyde derivatives, while substitution reactions can produce a variety of substituted ethanols .
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and antifungal activities.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-1-(ethylsulfanyl)ethanol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the ethylsulfanyl group can interact with thiol groups in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethanol: Similar in structure but lacks the ethylsulfanyl group.
2,2,2-Trichloro-1-hexylsulfanyl-ethanol: Contains a hexylsulfanyl group instead of an ethylsulfanyl group.
2,2,2-Trichloro-1-mercapto-ethanol: Contains a mercapto group instead of an ethylsulfanyl group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
18271-86-8 |
|---|---|
Fórmula molecular |
C4H7Cl3OS |
Peso molecular |
209.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-ethylsulfanylethanol |
InChI |
InChI=1S/C4H7Cl3OS/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 |
Clave InChI |
ODYGLKJCCFJTDE-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


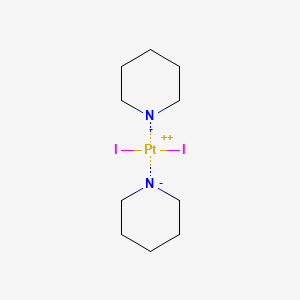
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)





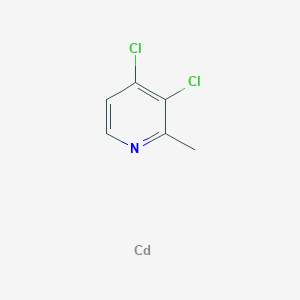
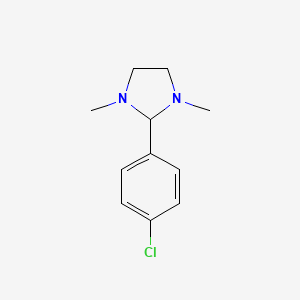
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
